1-tert-butyl 2-methyl (2S,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate
CAS No.: 1194059-42-1
Cat. No.: VC4073292
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1194059-42-1 |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-14)5-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m0/s1 |
| Standard InChI Key | CABWKOSZCAHYJE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CO |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound has the molecular formula C₁₂H₂₁NO₅ and a molecular weight of 259.30 g/mol . Its IUPAC name reflects the tert-butyl and methyl ester groups at positions 1 and 2, respectively, and a hydroxymethyl substituent at the 4-position of the pyrrolidine ring. The (2S,4S) configuration is critical for its interaction with biological targets and synthetic applications .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
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NMR: The NMR spectrum (DMSO-d₆) shows signals for the tert-butyl group (δ 1.40 ppm), methyl ester (δ 3.65 ppm), and hydroxymethyl protons (δ 3.30–3.80 ppm) .
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IR: Peaks at ~1740 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (O-H stretch) confirm functional groups .
Synthesis and Modifications
Synthetic Routes
The compound is typically synthesized via stereoselective ring-opening of protected proline derivatives or asymmetric hydrogenation of pyrroline precursors . For example:
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Step 1: Boc protection of cis-4-hydroxy-L-proline methyl ester.
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Step 2: Oxidation of the hydroxyl group to hydroxymethyl using TEMPO/NaClO .
Yields range from 60–75%, with purity >95% after column chromatography .
Applications in Pharmaceutical Research
Role in PROTACs and ADCs
This compound serves as a non-cleavable linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . Its rigidity and stereochemistry enhance target selectivity and metabolic stability .
Case Study: Kinase Inhibitor Development
In a 2021 study, the (2S,4S)-configured derivative was used to synthesize Bruton’s tyrosine kinase (BTK) inhibitors, achieving IC₅₀ values of <10 nM . The hydroxymethyl group improved solubility without compromising binding affinity .
Table 2: Biological Activity of Derivatives
| Parameter | Value | Source |
|---|---|---|
| Storage Temperature | 0–8°C (protect from moisture) | |
| Stability | >2 years under recommended conditions |
Future Perspectives
Advances in continuous-flow synthesis could improve the scalability of this compound, reducing costs for industrial applications . Additionally, its utility in mRNA vaccine adjuvants is under exploration, leveraging its ability to stabilize lipid nanoparticles .
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